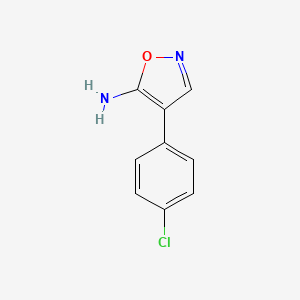

ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-

Descripción

Historical Evolution of Isoxazole (B147169) Chemistry in Pharmaceutical Sciences and Drug Discovery

The journey of isoxazole chemistry is deeply intertwined with the evolution of medicinal chemistry. First synthesized in 1903, the isoxazole ring initially garnered attention for its unique chemical properties. nih.gov However, it was the subsequent discovery of its diverse biological activities that cemented its importance in drug discovery. ijpca.org Early investigations into isoxazole derivatives revealed their potential as antibacterial agents, paving the way for the development of isoxazole-containing antibiotics.

Over the decades, synthetic methodologies for constructing the isoxazole ring have matured significantly. Initial methods often involved the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. researchgate.net The advent of more sophisticated techniques, such as [3+2] cycloaddition reactions between alkynes and nitrile oxides, provided greater control over regioselectivity and expanded the diversity of accessible isoxazole derivatives. researchgate.net This evolution in synthetic chemistry has been a critical enabler for medicinal chemists to explore the vast chemical space around the isoxazole scaffold, leading to the discovery of compounds with a wide array of therapeutic applications. ijpca.org

Significance of the Isoxazole Nucleus in Contemporary Medicinal Chemistry and Agrochemical Research

The isoxazole nucleus is a prominent feature in a multitude of commercially successful pharmaceuticals and agrochemicals, a testament to its status as a privileged scaffold. Its utility stems from its ability to engage in various biological interactions, its metabolic stability, and the synthetic tractability that allows for fine-tuning of its physicochemical properties. mdpi.com

In medicinal chemistry, isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. nih.gov This versatility has led to the development of a range of drugs. For instance, the isoxazole ring is a key component of several FDA-approved medications, underscoring its clinical relevance. mdpi.com

The influence of the isoxazole scaffold extends into agrochemical research, where its derivatives have been successfully developed as herbicides and insecticides. The structural features of the isoxazole ring can be tailored to interact with specific biological targets in pests and weeds, leading to effective and selective crop protection agents.

The following table provides a non-exhaustive list of notable compounds containing the isoxazole core, illustrating its broad impact across different sectors.

| Compound Name | Application Area |

| Leflunomide | Anti-inflammatory |

| Valdecoxib | Anti-inflammatory |

| Cloxacillin | Antibiotic |

| Sulfamethoxazole | Antibiotic |

| Isoxaben | Herbicide |

Academic Research Focus on 5-Amino-4-(p-chlorophenyl)-isoxazole and its Analogues

The specific derivative, 5-Amino-4-(p-chlorophenyl)-isoxazole, and its close analogues are subjects of ongoing academic research, driven by the quest for novel therapeutic agents. While detailed studies on the exact title compound are limited in publicly available literature, research on structurally similar compounds provides valuable insights into its potential biological activities and synthetic strategies.

Academic investigations into 5-amino-isoxazole derivatives have revealed a spectrum of biological activities. For example, various 5-amino-isoxazoles have been synthesized and evaluated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. researchgate.netchemimpex.com The substitution pattern on the isoxazole ring, particularly the nature of the aryl group at the 4-position and other substituents, plays a crucial role in determining the specific biological activity and potency. ijpca.org

Research on analogues such as 5-Amino-3-(4-chlorophenyl)isoxazole and 4-Amino-3-(4-chlorophenyl)isoxazole-5-carboxamide has shown that the presence of the chlorophenyl group can be a key determinant of biological activity. chemimpex.comnih.govsigmaaldrich.com For instance, studies on isoxazolo[5,4-d]pyrimidine (B13100350) derivatives have demonstrated that a 4-chlorophenyl substituent can contribute to potent agonist activity at Toll-Like Receptor 7 (TLR7), a target for antiviral and anticancer therapies. nih.gov

Furthermore, the synthesis of 5-amino-isoxazole derivatives is an active area of research, with scientists exploring efficient and regioselective methods to construct these molecules. researchgate.netnih.gov Multicomponent reactions and novel catalytic systems are being developed to facilitate the synthesis of libraries of these compounds for biological screening. researchgate.net The investigation of analogues like 5-Amino-4-(4-bromophenyl)isoxazole further expands the structure-activity relationship studies within this chemical class. sigmaaldrich.com

The collective academic focus on these and related 5-amino-4-aryl-isoxazoles underscores the perceived potential of this scaffold in the development of new chemical entities with therapeutic promise.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZGFUKSSKIWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(ON=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214126 | |

| Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64047-49-0 | |

| Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Isoxazole, 5 Amino 4 P Chlorophenyl and Its Advanced Derivatives

Classical and Conventional Synthetic Routes to Isoxazole (B147169) Ring Systems

Traditional methods for forming the isoxazole ring are robust and widely documented. They primarily involve cycloaddition reactions and condensation reactions with hydroxylamine (B1172632) or its derivatives, often utilizing versatile precursors like chalcones.

Cycloaddition reactions are powerful tools for constructing cyclic compounds. For isoxazoles, the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is the most prominent and widely utilized method. rsc.orgnih.gov

The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an unsaturated compound like an alkyne or alkene (the dipolarophile) is a cornerstone of isoxazole synthesis. nih.govresearchgate.net This reaction is highly efficient for creating 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles from alkynes. organic-chemistry.org Nitrile oxides are reactive intermediates and are typically generated in situ from stable precursors such as aldoximes (by oxidation) or nitroalkanes. nih.govacs.org The reaction of the in situ generated nitrile oxide with an appropriately substituted alkyne leads directly to the isoxazole ring. nih.gov For instance, the reaction can be performed under mild conditions, including in aqueous media, and can be catalyzed by metals like copper, although metal-free routes are also common. rsc.orgnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type |

| Aldoxime | Alkyne | Oxidation (e.g., with hypochlorous acid) | 3,5-Disubstituted Isoxazole |

| Nitroalkane | Alkyne | Dehydration (e.g., with phenyl isocyanate) | 3,5-Disubstituted Isoxazole |

| Hydroximinoyl Chloride | Terminal Alkyne | Base, Dielectric Heating | 3,5-Disubstituted Isoxazole |

A critical aspect of the 1,3-dipolar cycloaddition is its regioselectivity—the control over which isomer is formed. In the reaction of a nitrile oxide with an unsymmetrical alkyne, two regioisomers can potentially be formed: the 3,4- and 3,5-disubstituted isoxazoles. The outcome is heavily influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. nih.govrsc.org Generally, the reaction proceeds with a high degree of regioselectivity. For terminal alkynes, the reaction with aryl nitrile oxides typically yields the 3-aryl-5-substituted isoxazole as the major product. nih.gov However, specialized substrates or catalysts can be used to reverse this selectivity. acs.org For example, using vinylphosphonates bearing a leaving group allows for controlled regioselectivity, enabling the synthesis of either 3,5- or 3,4-disubstituted isoxazoles. rsc.org

One of the most fundamental methods for synthesizing the isoxazole ring is the reaction of hydroxylamine (or its salts, like hydroxylamine hydrochloride) with a three-carbon component. researchgate.net This component is typically a 1,3-dicarbonyl compound, such as a β-keto ester or a 1,3-diketone, or an α,β-unsaturated ketone. researchgate.netnih.govresearchgate.net The reaction proceeds via condensation to form an oxime intermediate, which then undergoes cyclization to yield the isoxazole ring. nih.gov The precise pH during the reaction work-up can influence the final product structure, particularly whether an isoxazolin-5-one (B1206914) or a 3-hydroxyisoxazole is formed from a β-keto ester. youtube.com The synthesis of 5-aminoisoxazoles can be achieved through the reaction of hydroxylamine with precursors like ethyl arylthiocarbamoyl-cyanoacetates, where the cyano group's electronegativity directs the formation of the 5-amino product. researchgate.net

Chalcones, which are α,β-unsaturated ketones, are versatile and widely used precursors for isoxazole synthesis. uobaghdad.edu.iqderpharmachemica.com They serve as the three-carbon building block required for condensation with hydroxylamine. The reaction typically involves refluxing the chalcone (B49325) with hydroxylamine hydrochloride in the presence of a base (e.g., KOH or NaOH) in a solvent like ethanol. nih.govresearchgate.net This process leads to the formation of 3,5-disubstituted isoxazolines, which can then be aromatized to isoxazoles. A wide variety of substituted chalcones can be prepared through Claisen-Schmidt condensation, making this a highly adaptable route to a diverse range of isoxazole derivatives. nih.govuobaghdad.edu.iqderpharmachemica.com This method is particularly valuable for synthesizing isoxazoles with aryl substituents at the 3 and 5 positions. nih.gov

Cycloaddition Reactions in Isoxazole Formation

Modern and Green Chemistry Approaches in Isoxazole Synthesis

Key green strategies include:

Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool to accelerate organic reactions. preprints.orgsciety.org Ultrasound-assisted synthesis of isoxazoles can lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. researchgate.netpreprints.org This technique has been successfully applied to multicomponent reactions for isoxazole synthesis, often in green solvents or even under solvent-free conditions. sciety.org

Microwave-Assisted Synthesis: The use of microwave irradiation is another effective method for enhancing reaction rates. benthamdirect.com Microwave-assisted synthesis of isoxazoles, particularly from chalcone precursors, offers advantages such as high selectivity, improved yields, and a dramatic reduction in reaction time from hours to minutes. benthamdirect.com

Eco-Friendly Catalysts and Solvents: There is a growing trend towards using benign and reusable catalysts. nih.gov For example, agro-waste extracts have been developed as efficient catalysts for the condensation reaction to form isoxazoles under solvent-free conditions. nih.gov The use of water or ionic liquids as environmentally friendly reaction media is also a significant area of research for isoxazole synthesis. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Method | Typical Conditions | Advantages of Green Approach |

| Conventional Heating | Reflux in organic solvent (e.g., ethanol) for several hours. | |

| Ultrasonic Irradiation | Room temperature or gentle warming for minutes to ~1 hour. | Reduced reaction time, lower energy consumption, improved yields. preprints.orgsciety.org |

| Microwave Irradiation | Sealed vessel, high temperature for minutes. | Drastically reduced reaction times, high selectivity, improved yields. benthamdirect.com |

| Conventional Catalysis | Use of strong acids/bases, stoichiometric reagents. | |

| Green Catalysis | Use of reusable catalysts (e.g., agro-waste based), water as solvent. | Reduced waste, use of non-toxic and inexpensive materials, easier work-up. nih.govnih.gov |

Microwave-Assisted Synthetic Protocols for Isoxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazole derivatives. The primary advantage of microwave irradiation is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Heterocycle Product | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|

| 2,4-disubstituted 5-aminoimidazoles | 53 hours | 25 minutes | Significant | nih.gov |

| Isoxazole-linked pyranopyrimidinones | Several hours | 10-20 minutes | Moderate to excellent | nih.gov |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules. nih.gov An exemplary MCR for the synthesis of scaffolds related to 5-amino-4-(p-chlorophenyl)isoxazole involves the reaction of an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride. researchgate.netrsc.org

This approach has been used to produce a variety of 3-aryl-5-amino-isoxazole-4-carbonitriles. When 4-chlorobenzaldehyde (B46862) is used as the aldehyde component, the resulting product is 5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile, a close analog of the target compound. These reactions can be carried out under mild and environmentally friendly conditions, often at room temperature, and result in good to excellent yields (70-94%). researchgate.netrsc.orgnih.gov

Table 2: Multicomponent Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitrile Derivatives

| Aryl Aldehyde (ArCHO) | Product (Ar group) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 60 | 92 | researchgate.netrsc.org |

| Benzaldehyde | Phenyl | 50 | 94 | researchgate.netrsc.org |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | 20 | 90 | researchgate.netrsc.org |

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecular frameworks with high selectivity and efficiency. While direct transition metal-catalyzed synthesis of 5-amino-4-(p-chlorophenyl)isoxazole is not prominently documented, general methods for isoxazole synthesis and functionalization are well-established and could be adapted. researchgate.netrsc.org

Palladium-catalyzed reactions, for example, are widely used for C-H activation and annulation reactions to form isoxazole rings. rsc.org Furthermore, transition metals like copper and ruthenium are known to catalyze the [3+2] cycloaddition of alkynes and nitrile oxides to form isoxazoles. beilstein-journals.org Recent advances have also highlighted the use of iron and palladium catalysts in uninterrupted four-step sequences to access trisubstituted isoxazoles from propargylic alcohols. organic-chemistry.org These strategies showcase the potential for developing a transition metal-catalyzed route to 5-amino-4-aryl-isoxazoles. The introduction of an exocyclic amino group has been shown to be a useful strategy in the catalytic asymmetric electrophilic functionalization of less reactive N-heteroaromatic compounds like isoxazoles. researchgate.net

Environmentally Benign Synthetic Procedures

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste and utilize safer reagents and solvents. The aforementioned multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles is a prime example of an environmentally benign procedure. nih.govresearchgate.netrsc.org

This reaction is often performed in a deep eutectic solvent (DES) composed of glycerol (B35011) and potassium carbonate, which is a low-cost, biodegradable, and environmentally friendly medium. researchgate.netrsc.org The reaction proceeds at room temperature, obviating the need for heating and thus saving energy. The workup is often simple, involving filtration and washing, which minimizes the use of organic solvents for purification. researchgate.netrsc.org Such procedures, characterized by high atom economy, mild conditions, and the use of green solvents, represent a sustainable approach to the synthesis of isoxazole derivatives. researchgate.net

Functionalization and Derivatization Strategies for the 5-Amino-4-(p-chlorophenyl)-isoxazole Scaffold

Once the core scaffold is synthesized, its functionalization and derivatization are key to creating a diverse library of compounds for further investigation.

Introduction of Substituents at the Isoxazole Ring Positions

The isoxazole ring is an aromatic heterocycle, and its reactivity towards electrophilic substitution is well-documented. Generally, electrophilic aromatic substitution on the isoxazole ring occurs preferentially at the C-4 position. However, in the case of 5-amino-4-(p-chlorophenyl)isoxazole, this position is already occupied. Therefore, functionalization would likely be directed to the C-3 position.

The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through various methods, including the cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds or β-ketoesters in an aqueous medium. beilstein-journals.org This allows for the introduction of a wide range of substituents at the C-3 position. For instance, by starting with different β-ketoesters, one can introduce various alkyl or aryl groups at this position. While this is a synthetic approach to build the ring with a C-3 substituent, post-synthetic functionalization of the C-3 position of a pre-formed 4,5-disubstituted isoxazole would likely require metal-catalyzed C-H activation strategies. researchgate.net

Chemical Transformations of the Amino Group (at C-5)

The amino group at the C-5 position of the isoxazole ring is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Acylation: The 5-amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This is a standard transformation for primary amines and can be used to introduce a variety of functional groups. For example, acylation of 5-amino-3-methyl-isoxazole with various acyl chlorides has been reported. nih.gov

Reactions with α-Diazocarbonyl Compounds: A notable and highly chemoselective reaction of 5-aminoisoxazoles involves their interaction with α-diazocarbonyl compounds. Depending on the reaction conditions, this can lead to two distinct product classes. Under thermal conditions, a Wolff rearrangement occurs, yielding N-isoxazole amides. In contrast, in the presence of a rhodium catalyst such as Rh₂(Oct)₄, an N-H insertion reaction takes place to afford α-amino acid derivatives of N-isoxazoles. nih.gov Both reactions proceed under mild conditions and are applicable to a broad range of substrates. nih.gov

Table 3: Chemoselective Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds

| 5-Aminoisoxazole Substituent | α-Diazocarbonyl Compound | Condition | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-phenyl | Ethyl 2-diazoacetoacetate | Toluene, 80 °C | Wolff Rearrangement (Amide) | 89 | nih.gov |

| 3-phenyl | Ethyl 2-diazoacetoacetate | Rh₂(Oct)₄, DCM, rt | N-H Insertion (α-Amino Acid Ester) | 90 | nih.gov |

| 3-(4-bromophenyl) | Methyl 2-diazo-2-phenylacetate | Toluene, 80 °C | Wolff Rearrangement (Amide) | 85 | nih.gov |

Diazotization: The primary amino group at the C-5 position can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgbyjus.com These diazonium intermediates are versatile and can undergo a variety of subsequent reactions. For example, they can be subjected to Sandmeyer-type reactions to introduce halides, or used in azo coupling reactions. While the diazotization of 5-aminoisoxazoles is less documented than that of anilines or other heteroaromatic amines like 5-aminopyrazoles, the principles remain applicable, offering a potential route for further diversification of the scaffold. researchgate.netlibretexts.org

Modifications and Substitutions on the para-Chlorophenyl Moiety

The para-chlorophenyl group of 5-amino-4-(p-chlorophenyl)isoxazole is a critical site for structural modification. The presence of the chlorine atom, an aryl halide, opens up a plethora of synthetic possibilities for creating new carbon-carbon and carbon-heteroatom bonds. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds. The primary strategies employed for this purpose are palladium-catalyzed cross-coupling reactions, which are highly efficient and tolerate a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of C-C, C-N, C-O, and C-S bonds. For the modification of the 4-(p-chlorophenyl) group, several named reactions are of particular importance, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This method is exceptionally versatile for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov While specific examples on the 5-amino-4-(p-chlorophenyl)isoxazole substrate are not extensively documented in publicly available literature, the successful application of Suzuki coupling on other complex, halogenated nitrogen-containing heterocycles, such as 3-halo-1,2,4-benzotriazine 1-oxides, provides strong evidence for its feasibility. nih.gov

For instance, the coupling of 3-chloro-7-nitro-1,2,4-benzotriazine 1-oxide with various arylboronic acids has been achieved in reasonable yields, demonstrating the robustness of this methodology. nih.gov

Interactive Data Table: Illustrative Suzuki-Miyaura Coupling on a Heterocyclic Halide nih.gov

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | 4-Cyanophenylboronic acid | 3-(4-Cyanophenyl)-7-nitro-1,2,4-benzotriazine 1-oxide | 58 |

| 2 | 4-Bromophenylboronic acid | 3-(4-Bromophenyl)-7-nitro-1,2,4-benzotriazine 1-oxide | 40 |

| 3 | 4-Nitrophenylboronic acid | 3-(4-Nitrophenyl)-7-nitro-1,2,4-benzotriazine 1-oxide | 52 |

| 4 | 4-(N-Boc-amino)phenylboronic acid | 3-(4-(N-Boc-amino)phenyl)-7-nitro-1,2,4-benzotriazine 1-oxide | 65 |

Reaction Conditions: Aryl halide, boronic acid (1.2 equiv), Pd(OAc)₂, ligand (PCy₃ or SPhos), base (K₃PO₄ or Cs₂CO₃), solvent (toluene or toluene/water), 110 °C, 24 h.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. snnu.edu.cnorganic-chemistry.org It involves the palladium-catalyzed coupling of an amine with the aryl chloride. This methodology allows for the introduction of a wide variety of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines, onto the phenyl ring of the isoxazole core. snnu.edu.cnnih.gov The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The development of specialized ligands has greatly expanded the scope and functional group tolerance of this transformation. wikipedia.org A sequential one-pot process combining Suzuki arylation and Buchwald-Hartwig amination has also been developed for the synthesis of C,N-diarylated heterocycles, showcasing the modularity of these catalytic systems. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govnih.gov This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations or as key structural elements in their own right. Copper-free Sonogashira protocols have also been developed to circumvent issues like the homocoupling of alkynes. snnu.edu.cnnih.gov The synthesis of C4-alkynylisoxazoles from 4-iodoisoxazoles has been successfully demonstrated, providing a direct precedent for the functionalization of the isoxazole scaffold at the 4-position. rsc.org

A study on the Sonogashira cross-coupling of 3,5-disubstituted-4-iodoisoxazoles with various terminal alkynes showed high yields, suggesting that a similar approach would be effective for the 4-(p-chlorophenyl) analogue, likely after conversion of the chloride to the more reactive iodide. rsc.org

Interactive Data Table: Sonogashira Coupling of 3,5-Diphenyl-4-iodoisoxazole with Terminal Alkynes rsc.org

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 3,5-Diphenyl-4-(phenylethynyl)isoxazole | 95 |

| 2 | 4-Ethynyltoluene | 3,5-Diphenyl-4-((4-tolyl)ethynyl)isoxazole | 98 |

| 3 | 4-Methoxyphenylacetylene | 3,5-Diphenyl-4-((4-methoxyphenyl)ethynyl)isoxazole | 92 |

| 4 | 1-Heptyne | 3,5-Diphenyl-4-(hept-1-yn-1-yl)isoxazole | 85 |

Reaction Conditions: 4-Iodoisoxazole (1 equiv.), terminal alkyne (2 equiv.), Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), Et₂NH (2 equiv.), and anhydrous DMF at 60 °C under N₂.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another potential strategy for modifying the para-chlorophenyl ring. In an SNAr reaction, a nucleophile displaces a leaving group (in this case, chloride) on the aromatic ring. For this reaction to be efficient, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 5-amino-4-(p-chlorophenyl)isoxazole, the isoxazole ring itself exerts some electron-withdrawing effect, but it may not be sufficient to activate the chlorophenyl ring for facile SNAr with common nucleophiles like alkoxides or amines under standard conditions. The reaction would likely require harsh conditions or the introduction of an additional activating group, such as a nitro group, onto the phenyl ring.

Medicinal Chemistry and Pharmacological Relevance of Isoxazole, 5 Amino 4 P Chlorophenyl Derivatives

Function as Key Pharmacophores and Building Blocks in Pharmaceutical Development

The isoxazole (B147169) moiety is a fundamental component in numerous biologically active compounds and approved drugs, underscoring its importance as a key pharmacophore. nih.gov Its value stems from its unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups, enhancing properties like metabolic stability and target affinity. The substitution of an aromatic ring at the 4-position of the isoxazole core is a common strategy in medicinal chemistry. For instance, a series of 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives have been developed as potent antagonists for the GABA-A receptor, indicating the potential for 4-aryl isoxazoles to modulate central nervous system targets. nih.gov

The 5-amino-isoxazole portion of the molecule is also of significant interest, serving as a versatile building block for more complex chemical entities. This scaffold provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related 5-amino-4-substituted isoxazole, has been successfully utilized as a novel, non-proteinogenic β-amino acid in the solid-phase synthesis of hybrid peptides. nih.gov This application highlights the potential of the 5-amino-isoxazole core to be incorporated into peptidomimetics, a promising class of therapeutic agents. nih.gov

Derivatives of 5-amino-4-(p-chlorophenyl)isoxazole are therefore recognized as attractive candidates for drug discovery initiatives, combining the established bioactivity of the 4-aryl isoxazole scaffold with the synthetic versatility of the 5-amino group. nih.govnih.gov These compounds are considered suitable starting points for developing new prodrugs and drugs due to the presence of multiple functional groups on their rings that can be readily modified. nih.gov

Design and Synthesis of Bioactive Molecules Incorporating the Isoxazole Nucleus

The synthesis of the 5-amino-4-aryl isoxazole core can be achieved through several efficient chemical strategies. The development of multicomponent reactions (MCRs) has provided an environmentally friendly, economical, and rapid route to highly functionalized isoxazole derivatives. nih.gov One such method involves the reaction of an aryl aldehyde, malononitrile, and hydroxylamine (B1172632) hydrochloride. nih.gov In the context of the target compound, this would involve using 4-chlorobenzaldehyde (B46862) as the starting aryl aldehyde. This approach has been successfully used to generate a variety of 5-amino-isoxazole-4-carbonitriles in high yields. nih.gov

Another convenient and high-yield synthesis for creating 4-substituted-5-aminoisoxazoles involves the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. nih.gov This method provides a direct pathway to the 4-alkyl-5-aminoisoxazole core and has been explored for its scope and limitations by varying the components of the reaction. nih.gov Adapting this methodology by using a lithiated aryl nitrile could provide a route to the 4-aryl-5-aminoisoxazole scaffold.

The isoxazole ring itself is often formed via a 1,3-dipolar cycloaddition reaction, which remains one of the most attractive routes to this heterocycle. mdpi.com Fused isoxazole systems, such as isoxazolo[5,4-b]pyridines, have been synthesized from 3-aminoisoxazolo[5,4-b]pyridine substrates using both classical and microwave-assisted methods, demonstrating the adaptability of the isoxazole core in various synthetic schemes. nih.gov

Exploration of Therapeutic Potential and Drug Discovery Initiatives

The diverse biological activities reported for isoxazole derivatives make them attractive candidates for therapeutic development. nih.gov The specific 5-amino-4-aryl substitution pattern of the target compound suggests several promising avenues for drug discovery initiatives.

Antimicrobial and Antioxidant Activity: Research into closely related 5-amino-isoxazole-4-carbonitriles, synthesized via multicomponent reactions, has revealed significant biological activity. Several derivatives from this class have demonstrated broad-spectrum antimicrobial activity, efficiently inhibiting the growth of various pathogenic Gram-positive and Gram-negative bacteria as well as fungi. nih.gov Furthermore, antioxidant properties have been identified in this class of compounds, with 5-amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile showing noteworthy free radical scavenging activity against DPPH. nih.govnih.gov These findings suggest that derivatives of 5-amino-4-(p-chlorophenyl)isoxazole are strong candidates for the development of new antimicrobial and antioxidant agents. nih.gov

Anti-inflammatory and Anticancer Potential: Compounds bearing a chlorophenyl-substituted isoxazole or the reduced isoxazoline (B3343090) ring are frequently investigated for a wide range of pharmacological effects. mdpi.com These include anti-inflammatory, anticancer, antibacterial, and antidiabetic properties. mdpi.com The presence of the 4-(p-chlorophenyl) group on the isoxazole ring is a key structural feature that may confer potent biological activity. Additionally, certain sulfonamide derivatives of fused isoxazolo[5,4-b]pyridines have shown not only antibacterial effects but also antiproliferative activity against the MCF-7 breast carcinoma cell line. nih.gov

Central Nervous System (CNS) Activity: The discovery of 4-aryl-isoxazolol derivatives as potent GABA-A receptor antagonists highlights a potential role for this scaffold in neuroscience. nih.gov The ability of these compounds to interact with CNS targets opens the possibility that 5-amino-4-(p-chlorophenyl)isoxazole derivatives could be explored for treating neurological disorders.

The table below summarizes the observed biological activities for various derivatives related to 5-amino-4-(p-chlorophenyl)isoxazole, underscoring the therapeutic promise of this chemical class.

| Compound Class | Substituents | Reported Biological Activity | Reference(s) |

| 5-Amino-isoxazole-4-carbonitriles | Various aryl groups at position 3 | Broad-spectrum antibacterial, Antifungal, Antioxidant | nih.govnih.gov |

| 4-Aryl-3-isoxazolols | Piperidyl group at position 5 | GABA-A receptor antagonist | nih.gov |

| Isoxazolo[5,4-b]pyridines | Sulfonamide groups | Antibacterial (E. coli, P. aeruginosa), Antiproliferative (MCF-7 cells) | nih.gov |

| 3-(4-Chlorophenyl)-dihydroisoxazoles | Various | Antibacterial, Anti-inflammatory, Anticancer | mdpi.com |

Biological Activities and Mechanistic Investigations of Isoxazole, 5 Amino 4 P Chlorophenyl Analogues

Immunomodulatory Properties and Mechanisms of Action

Isoxazole (B147169) derivatives have been shown to possess significant immunoregulatory capabilities, with certain structural analogues demonstrating either immunosuppressive or immunostimulatory effects. nih.gov The isoxazole moiety itself is considered particularly crucial for the immunological activity observed in these compounds. mdpi.com

Several analogues based on the 5-amino-3-methylisoxazole-4-carboxylic acid structure have demonstrated potent immunosuppressive activities. Studies have shown that specific amides and ureilenes derived from this core can suppress both humoral and cellular immune responses. nih.gov Similarly, certain semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives were found to exert strong immunosuppressive effects in humoral response models. nih.gov

A notable example is the derivative 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide, known as compound 06K. In a model of delayed-type hypersensitivity (DTH) to ovalbumin, this compound inhibited the magnitude of the cutaneous reaction when administered before the antigen challenge. nih.gov The mechanism for these effects appears to involve the modulation of lymphocyte populations. In naive mice, compound 06K led to an increased percentage of regulatory T cells (CD4+ CD25+ Foxp3+), which play a critical role in maintaining immune tolerance and suppressing excessive immune reactions. nih.gov Another compound, MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide), was also found to inhibit the humoral immune response in vitro. nih.gov

Interestingly, some isoxazole analogues exhibit immunostimulatory properties, highlighting their dual regulatory potential. The effects can be dose-dependent and vary based on the experimental model used. nih.gov The thiosemicarbazide derivative, compound 06K, which showed suppressive effects in a DTH model, was also found to stimulate antibody production against sheep red blood cells (SRBC). nih.govmdpi.com When administered to mice, it elevated the number of plaque-forming cells (PFC), an indicator of antibody production, with the effect being more pronounced at lower doses. nih.gov Furthermore, while the total haemagglutinin titers decreased, the IgG titer specifically increased with post-immunization treatment. nih.gov

Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have also been reported to enhance anti-SRBC antibody production in mice and modulate T-cell subsets and B-cell levels in lymphoid organs. mdpi.com These findings suggest a potential application for these compounds as adjuvants to boost the efficacy of vaccines or in treating certain infections. mdpi.com

The anti-inflammatory activity of isoxazole analogues is well-documented. Compound 06K significantly diminished carrageenan-induced footpad inflammation in mice when administered prior to the inflammatory stimulus. nih.gov The mechanisms underlying these effects involve the modulation of key inflammatory pathways and mediators.

Several isoxazole derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine. nih.gov For instance, the compound MO5 demonstrated an inhibitory effect on TNF-α production. nih.gov Another compound, VGX-1027, was found to suppress inflammation by inhibiting not only TNF-α but also IL-1β and macrophage migration inhibitory factor (MIF), through the inhibition of NFκB and p38 signaling pathways. nih.gov

Other research has focused on the inhibition of enzymes involved in the inflammatory cascade. A series of isoxazolo[4,5-d]pyridazin-4(5H)-one analogues were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid pathway that produce pro-inflammatory mediators. nih.gov Several of these compounds showed potent dual inhibitory activity. nih.gov

Table 1: Anti-inflammatory Activity of Selected Isoxazole Analogues This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Model/Target | Observed Effect | Citation(s) |

|---|---|---|---|

| 06K (thiosemicarbazide derivative) | Carrageenan-induced foot pad inflammation | Significant diminishment of inflammation | nih.gov |

| MO5 (benzylamide derivative) | TNF-α production | Inhibition of TNF-α production | nih.gov |

| VGX-1027 | TNF-α, IL-1β, MIF, NFκB, p38 | Suppression of pro-inflammatory cytokines and inhibition of signaling pathways | nih.gov |

| Isoxazolo[4,5-d]pyridazin-4(5H)-ones | COX-2 and 5-LOX enzymes | Dual inhibitory activity | nih.gov |

| Compound 28 (isoxazolo[4,5-d]pyridazin-4(5H)-one) | COX-2 and 5-LOX enzymes | Potent dual inhibition (IC₅₀ = 2.1 µM for COX-2, 6.3 µM for 5-LOX) | nih.gov |

| 4-(4-Chlorophenyl)-5-[4-(quinolin-2-ylmethoxy)phenyl]isoxazol-3-carboxylic acid | Cellular 5-LO product synthesis | Inhibitory activity | nih.gov |

Anticancer and Antitumor Efficacy

The isoxazole scaffold is a key feature in various compounds investigated for their potential as anticancer agents. chemimpex.com Analogues of 5-amino-4-(p-chlorophenyl)isoxazole have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.

A variety of isoxazole derivatives have been evaluated for their ability to inhibit the growth of cancer cells in laboratory settings. A novel family of N-phenyl-5-carboxamidyl isoxazole derivatives was tested against mouse colon carcinoma cells, with one compound proving most effective against Colon 38 and CT-26 tumor cells, exhibiting an IC₅₀ value of 2.5 µg/mL for both cell lines. ijpca.org

Hybrid molecules incorporating the isoxazole ring have also shown promise. A series of benzopyran-4-one-isoxazole esters (compounds 5a, 5b, 5c, and 5d) exhibited selective antiproliferative activity against a panel of six human cancer cell lines. chapman.edu These compounds displayed significant activity, with IC₅₀ values against the triple-negative breast cancer cell line MDA-MB-231 ranging from 5.2 to 22.2 µM, while showing minimal cytotoxicity to normal cell lines. chapman.edu

Furthermore, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives featuring an isoxazole substituent at position 2 were evaluated for their cytotoxic activity. nih.gov These compounds were tested against a panel of human cancer cell lines, including lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo and HT29). One derivative, compound 3g, was particularly potent against the HT29 cell line, with a cytotoxic concentration (CC₅₀) of 58.4 µM. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Isoxazole Analogues against Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity/IC₅₀ Value | Citation(s) |

|---|---|---|---|

| N-phenyl-5-carboxamidyl Isoxazole | Colon 38, CT-26 (Mouse colon carcinoma) | IC₅₀ = 2.5 µg/mL | ijpca.org |

| Benzopyran-4-one-isoxazole esters (5a-d) | MDA-MB-231 (Breast) | IC₅₀ = 5.2–22.2 µM | chapman.edu |

| Benzopyran-4-one-isoxazole esters (5a-d) | CCRF-CEM (Leukemia) | High percentage inhibition (81–83%) | chapman.edu |

| Oxazolo[5,4-d]pyrimidine derivative (3g) | HT29 (Colon adenocarcinoma) | CC₅₀ = 58.4 µM | nih.gov |

| Oxazolo[5,4-d]pyrimidine derivatives | A549 (Lung), MCF7 (Breast), LoVo (Colon) | Varied cytotoxic activity | nih.gov |

The anticancer effects of isoxazole analogues are often mediated by their ability to induce apoptosis, or programmed cell death, in cancer cells. The molecular mechanisms behind this induction are an active area of investigation.

Studies on oxazolo[5,4-d]pyrimidine derivatives suggest that their mode of action can involve the activation of the caspase cascade, a family of proteases that are central executioners of apoptosis. nih.gov In a separate study, a benzopyran-4-one-isoxazole hybrid, compound 5a, was shown to induce apoptosis in MDA-MB-231 breast cancer cells by 50.8% at a concentration of 5 µM. chapman.edu These findings indicate that isoxazole-containing compounds can trigger intrinsic or extrinsic apoptotic pathways, leading to the elimination of malignant cells.

Inhibition of Specific Oncogenic Pathways and Targets (e.g., EGFR)

Isoxazole derivatives have emerged as a significant class of compounds in oncology research due to their ability to target various proteins and signaling pathways implicated in cancer development. guidechem.comespublisher.comespublisher.com Several studies have highlighted their potential as inhibitors of key oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov

Research has demonstrated that certain isoxazole derivatives can function as potent anticancer agents by targeting EGFR-tyrosine kinase (TK). researchgate.net For instance, a series of novel isoxazole derivatives were synthesized and evaluated for their in vitro antitumor activity, with several compounds exhibiting significant EGFR-TK inhibitory activity. nih.gov One particularly potent compound, 25a, not only showed high inhibitory activity against EGFR-TK but also against VEGFR-2, CK2α, and topoisomerase IIβ, and it induced cell cycle arrest and apoptosis in cancer cells. nih.gov Another study on new Nilutamide-isoxazole hybrids identified compounds that displayed remarkable inhibition of tyrosine kinase EGFR, with some showing greater activity against the DU-145 prostate cancer cell line than the standard drug 5-Fluoro Uracil. thesciencein.org

Furthermore, quinoxaline-isoxazole-piperazine conjugates have been designed as EGFR-targeting agents. nih.gov Specific conjugates, namely 5d, 5e, and 5f, demonstrated more potent activity against breast, liver, and colorectal cancer cell lines compared to the standard drug erlotinib. nih.gov Compound 5e, in particular, was found to be a more potent inhibitor of tyrosine kinase EGFR than sorafenib. nih.gov

Beyond direct EGFR inhibition, isoxazole-containing compounds have been investigated for their effects on other cancer-related pathways. Some derivatives have been shown to inhibit Heat Shock Protein 90 (HSP90), a protein crucial for the stability of many oncogenic proteins. guidechem.comnih.gov Novel synthetic isoxazoles have demonstrated potent and selective inhibition of HSP90, leading to the induction of apoptosis in cancer cells. nih.gov Additionally, isoxazolyl steroids have been studied as inhibitors of the Hedgehog (Hh) signaling pathway, which is often associated with the progression of various cancers. nih.gov These compounds were found to significantly reduce the expression of key genes in the Hh pathway, such as Ptch1, Smo, and Gli1. nih.gov

The anticancer activity of some isoxazole analogues is also linked to the inhibition of tubulin polymerization and the induction of apoptosis through the modulation of Bcl-2 family proteins. guidechem.comnih.gov The versatility of the isoxazole scaffold allows for the development of small molecule inhibitors that can disrupt various intracellular signaling pathways crucial for cancer cell survival and proliferation. guidechem.comespublisher.com

Antimicrobial Spectrum and Potency

The isoxazole ring is a key component in several clinically used antimicrobial agents and a scaffold of great interest in the development of new antimicrobial drugs. nih.govnih.govmdpi.com Analogues of 5-amino-4-(p-chlorophenyl)isoxazole have been investigated for their activity against a range of pathogenic bacteria and fungi.

Derivatives of 5-aminoisoxazole have demonstrated notable antibacterial properties. In one study, a series of novel 5-amino-isoxazole-4-carbonitriles were synthesized and evaluated for their in vitro inhibitory activity against various pathogenic bacteria. nih.govresearchgate.net Broad-spectrum antimicrobial activities were observed for several of these isoxazole derivatives. nih.govresearchgate.net

The introduction of different substituents onto the isoxazole ring has been shown to significantly influence antibacterial efficacy. For example, the incorporation of a thiophene (B33073) moiety has been found to increase antimicrobial activity. nih.gov Research on heteroarylisoxazoles revealed that those substituted with a thiophenyl group displayed significant activity against E. coli, S. aureus, and P. aeruginosa. nih.gov

Furthermore, a study focusing on N-aryl amino acids, which can be considered related structures, reported that some of these compounds exhibited promising broad-spectrum antibacterial potential against both Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis. mdpi.com The antibacterial action of certain quinolone derivatives, which share some structural similarities in terms of an amino group attached to an aromatic system, has been attributed to the disruption of bacterial membranes. nih.gov

Isoxazole derivatives are well-represented among antifungal agents. nih.gov The antifungal potential of 5-amino-4-(p-chlorophenyl)isoxazole analogues has been a subject of considerable research.

Studies on newly synthesized 5-amino-isoxazole-4-carbonitriles have shown that some of these compounds can efficiently inhibit the growth of various fungal pathogens. nih.govresearchgate.net The isoxazole ring itself is a key pharmacophore for the antifungal activity of many drugs. mdpi.com

Research into isoxazole derivatives containing a thiophene moiety has also demonstrated their potential as antifungal agents. nih.gov For instance, two specific derivatives, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), were able to reduce more than 90% of biofilm-forming Candida albicans cells. nih.govmdpi.com

Other studies have also confirmed the antifungal activity of various isoxazole derivatives against pathogenic fungi like Aspergillus niger and Candida albicans. researchgate.net

The antimicrobial mechanism of isoxazole derivatives can be multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane. nih.gov For certain quinolone compounds with structural similarities to the target molecules, studies have shown they are bacteriostatic and selectively disrupt bacterial membranes without inducing resistance. nih.gov

Another avenue of action is the inhibition of essential bacterial enzymes. The isoxazole nucleus is present in sulfonamide antibiotics like sulfamethoxazole, which act as bacteriostatic agents by inhibiting dihydropteroate (B1496061) synthase, an enzyme involved in folic acid synthesis. nih.govd-nb.info

In the context of antifungal activity, particularly against biofilms, some isoxazole derivatives are thought to eradicate biofilms by killing the microbial cells rather than by destroying the biofilm matrix. nih.gov The presence of a weak nitrogen-oxygen bond in the isoxazole ring is a key feature, as it can be cleaved under certain conditions, making these compounds useful as synthetic intermediates for more complex molecules. nih.gov

Analgesic and Antinociceptive Research

The isoxazole scaffold is also present in molecules with analgesic properties. researchgate.netnih.gov Research has been conducted to evaluate the antinociceptive potential of various isoxazole derivatives.

In one study, a series of 3-substituted-isoxazole-4-carboxamide derivatives were synthesized and screened for their analgesic activity. nih.govnih.gov The results indicated that these compounds possess moderate analgesic potential. nih.govnih.gov Two compounds, A3 and B2, were identified as potential lead molecules for pain management. nih.govnih.gov Further investigation into their mechanism revealed that they likely act through a non-opioid receptor pathway. nih.govnih.gov Molecular docking studies suggested that these compounds interact with non-opioid receptors such as COX-1, COX-2, and the human capsaicin (B1668287) receptor. nih.gov

Another study focused on isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives and their analgesic activity. tubitak.gov.tr Several of these compounds, when tested using hot-plate and acetic acid writhing tests, showed analgesic profiles similar to that of morphine. tubitak.gov.tr This highlights the potential of the isoxazole core in the development of new analgesic agents.

Other Significant Biological Activities

Beyond the aforementioned activities, isoxazole derivatives have been explored for a range of other biological effects.

Anti-inflammatory Activity : The isoxazole nucleus is found in the selective COX-2 inhibitor, valdecoxib, indicating the scaffold's potential in developing anti-inflammatory agents. nih.gov Some isoxazole derivatives have been screened for their anti-inflammatory properties. researchgate.net

Immunomodulatory Properties : Certain 5-amino-3-methyl-isoxazole-4-carbohydrazide derivatives have been noted for their immunomodulatory properties. nih.gov

Enzyme Inhibition : Isoxazole derivatives have been investigated as inhibitors of various enzymes. For example, they have been studied as inhibitors of carbonic anhydrase. acs.org Acivicin, an isoxazole-containing natural product, is a known γ-glutamyl transferase inhibitor. nih.govd-nb.info

Toll-Like Receptor (TLR) Agonism : Isoxazolo[5,4-d]pyrimidines have been evaluated as selective Toll-Like Receptor 7 (TLR7) agonists, which could have implications for immunotherapy. nih.gov

Structure Activity Relationship Sar Analysis and Computational Studies of Isoxazole, 5 Amino 4 P Chlorophenyl Analogues

Elucidation of Key Structural Features Dictating Biological Activity

The biological activity of isoxazole (B147169) derivatives is intricately linked to their structural architecture. The isoxazole ring itself serves as a crucial pharmacophore, often used as a synthetic intermediate for a wide range of pharmacologically active compounds. researchgate.netnih.govresearchgate.net Modifications at the C3, C4, and C5 positions of the isoxazole ring, as well as the nature of the substituents on the appended phenyl ring, are critical in determining the pharmacological profile.

Key structural determinants for biological activity include:

The Isoxazole Core: This heterocyclic ring is fundamental to the activity of many derivatives, providing a rigid scaffold for the optimal orientation of functional groups that interact with biological targets. nih.govnih.gov Its ability to participate in various non-covalent interactions allows it to bind effectively to enzymes and receptors. researchgate.net

The 4-Aryl Substituent: The presence of an aryl group, specifically a p-chlorophenyl group at the C4 position, is a significant feature. researchgate.net The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the entire molecule. nih.gov The phenyl ring itself provides a large surface area for hydrophobic and π-stacking interactions within protein binding pockets.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring dramatically impact activity. For example, in a series of phenyl-isoxazole-carboxamide analogues, substitutions on the phenyl ring were critical for their anticancer profiles. nih.gov Similarly, for certain antiviral isoxazole derivatives, a fluorine atom at the para position of the benzene (B151609) ring was found to strongly promote activity. acs.org

| Structural Feature | Position | Importance in Biological Activity | Source(s) |

| Isoxazole Ring | Core Scaffold | Provides a rigid framework for orienting substituents and participates in binding interactions. | nih.gov, nih.gov |

| Amino Group | C5 | Acts as a hydrogen bond donor and can be modified to tune polarity and binding. | mdpi.com |

| p-Chlorophenyl Group | C4 | Influences electronic properties and provides a surface for hydrophobic and π-stacking interactions. | nih.gov, researchgate.net |

| Phenyl Ring Substituents | Varies | Modulates potency and selectivity through electronic and steric effects. | acs.org, nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to develop mathematical models that relate the chemical structure of compounds to their biological activity. acs.orgnih.gov For isoxazole derivatives, QSAR has been successfully employed to predict activities and guide the design of new, more potent analogues.

Research on newer isoxazole derivatives has demonstrated a strong correlation between the experimentally observed anti-inflammatory activity and the activity predicted by developed QSAR models. nih.gov This indicates the robustness of the QSAR models in forecasting the biological potential of unsynthesized compounds. nih.gov In another study on [(biphenyloxy)propyl]isoxazole derivatives as inhibitors of human rhinovirus, QSAR models were developed to predict cytotoxicity (CC50), inhibitory concentration (IC50), and selectivity index (SI). acs.org These models showed satisfactory statistical characteristics (R² values from 0.838 to 0.918), enabling virtual screening and the molecular design of new compounds with potent antiviral activity. acs.org The quality of these predictions is often further validated by analyzing the domain of applicability for each QSAR model. acs.org

| QSAR Study Subject | Target Activity | Model Statistics (Example) | Significance | Source(s) |

| Isoxazole Derivatives | Anti-inflammatory | Close correlation between observed and predicted activity. | Development of a predictive QSAR model. | nih.gov |

| [(biphenyloxy)propyl]isoxazole Derivatives | Antiviral (Anti-HRV-2) | R² = 0.838 - 0.918; Q² = 0.695 - 0.87 | Permits virtual screening and design of new potent compounds. | acs.org |

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular geometries, and various properties of molecules. researchgate.netirjweb.com DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are frequently applied to isoxazole analogues. nih.govmdpi.com These studies provide insights into optimized geometries, bond lengths, bond angles, and electronic parameters that are crucial for understanding molecular reactivity. researchgate.netnih.gov

A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (Eg) between HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. mdpi.comresearchgate.net For instance, the calculated HOMO-LUMO energy gap for [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate (B1194179) was found to be 4.6548 eV. mdpi.com DFT can also be used to calculate other properties like dipole moments, ionization potentials, and electron affinities, which help in predicting the behavior of these molecules in biological systems. researchgate.net A good correlation is often found between theoretical vibrational frequencies calculated by DFT and those observed experimentally via FT-IR spectroscopy. nih.govresearchgate.net

| Compound Type | DFT Method/Basis Set | Calculated Property | Finding | Source(s) |

| Isoxazole Derivatives | B3LYP/6-311G(d,p) | HOMO-LUMO Energy Gap | Eg = 4.6548 eV | mdpi.com |

| Isoxazole and Isothiazole Derivatives | PM3 and DFT | Electronic Parameters | Substitution affects electronic parameters and reactivity. | researchgate.net |

| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | B3LYP/6-31++G(d,p) | Vibrational Frequencies | Good correlation (R² = 0.998) between observed and theoretical frequencies. | nih.gov, researchgate.net |

| Imidazo[4',5':3,4]benzo[c]isoxazole Derivatives | DFT/TD-DFT | Electronic Absorption Spectra | Calculated spectra confirmed experimental findings. | nih.gov |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). pnrjournal.com This method is extensively used to understand the binding mechanisms of isoxazole analogues with their biological targets and to guide drug design. nih.govnih.gov The process involves preparing the 3D structures of both the ligand and the protein, often retrieved from databases like the Protein Data Bank (PDB), and then using software to simulate the binding process. nih.govacs.org

Docking studies have successfully elucidated the binding modes of isoxazole derivatives with various enzymes. For example:

Topoisomerase II: Docking of novel isoxazole analogues revealed significant interactions with this enzyme, with some compounds showing docking scores comparable to the standard drug Adriamycin. pnrjournal.com

Carbonic Anhydrase (CA): Isoxazole derivatives have been docked into the active site of carbonic anhydrase, showing interactions with key residues like Thr199 and His119, which are crucial for inhibition. acs.orgnih.gov

Cyclooxygenase (COX) Enzymes: For isoxazole-carboxamide derivatives, docking studies showed that substituents like a 3,4-dimethoxy group on one phenyl ring and a chlorine atom on another pushed the isoxazole ring into a secondary binding pocket of the COX-2 enzyme, explaining their selectivity. nih.govnih.gov

These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rational basis for SAR. nih.govacs.org

| Isoxazole Analogue | Protein Target | Key Binding Interactions/Residues | Docking Score (kcal/mol) | Source(s) |

| Isoxazole-carboxamide (A13) | COX-2 | Ideal binding interactions in secondary pocket. | Not specified, but potent inhibitor. | nih.gov |

| Isoxazole Derivative (AC2) | Carbonic Anhydrase (CA) | H-bonding with Thr199, His119. | -15.07 | acs.org |

| Isoxazole Analogue (OX5) | Topoisomerase II | Moderate to significant interaction. | -9 | pnrjournal.com |

The three-dimensional conformation of a molecule is critical to its ability to bind to a biological target. Conformational analysis of isoxazole derivatives often reveals important structural features. X-ray diffraction studies have confirmed that the isoxazole ring itself is generally planar. jst.go.jp However, the substituents attached to the ring, such as phenyl groups, are typically twisted out of this plane. researchgate.net

For 4-(4-Chlorophenyl)-5-phenylisoxazole, the chlorophenyl and phenyl rings were found to be inclined to the mean plane of the isoxazole ring by 38.32° and 43.91°, respectively. researchgate.net In other studies, the design of aminated isoxazole derivatives was shown to facilitate a twisted intramolecular charge transfer (TICT) state upon excitation, a process involving significant conformational change (configuration torsion) that leads to efficient charge separation. acs.org Understanding the preferred conformations and the energy barriers to rotation is essential for designing molecules that fit optimally into a receptor's binding site.

Correlation of Substituent Effects with Pharmacological Profiles

The pharmacological profile of isoxazole analogues can be finely tuned by altering the substituents on the core structure. The electronic nature (electron-donating vs. electron-withdrawing) and steric properties of these substituents play a pivotal role.

Studies on 4-nitro-3-phenylisoxazole derivatives revealed distinct correlations between substituents and synthetic yield or biological activity. nih.govrsc.orgrsc.org

Electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring resulted in lower yields in certain cycloaddition reactions. nih.govrsc.org

Electron-withdrawing groups (e.g., -F, -CF₃) led to higher yields. nih.govrsc.org

Steric effects also played a role, with bulky groups decreasing the reaction yield. nih.govrsc.org

In terms of pharmacological activity, specific substitutions have been linked to enhanced potency. For isoxazole-carboxamide derivatives targeting COX enzymes, a 3,4-dimethoxy substitution on one phenyl ring combined with a chlorine atom on the other was found to be ideal for potent and selective COX-2 inhibition. nih.gov For antibacterial 4-nitro-3-phenylisoxazole derivatives, ortho-substituted compounds showed better activity than their meta- or para-substituted counterparts. rsc.org Hammett constants (σ, σI, σR) are also used to quantitatively correlate the effect of substituents with spectral data (e.g., NMR chemical shifts), which in turn relates to their electronic influence and biological activity. sciensage.info

| Substituent Type/Position | Effect on Synthesis/Activity | Example Compound/Class | Pharmacological Profile | Source(s) |

| Electron-withdrawing (-F, -CF₃) | Higher synthetic yield | 4-nitro-3-phenylisoxazole derivatives | N/A (Yield focused) | nih.gov, rsc.org |

| Electron-donating (-OCH₃) | Lower synthetic yield | 4-nitro-3-phenylisoxazole derivatives | N/A (Yield focused) | nih.gov, rsc.org |

| 3,4-dimethoxy and 4-chloro | Pushed ligand into binding pocket | Isoxazole-carboxamide (A13) | Potent and selective COX-2 inhibition | nih.gov |

| Ortho-substituents | Better activity than meta/para | Antibacterial 4-nitro-3-phenylisoxazoles | Potent antibacterial activity | rsc.org |

Isoxazole, 5 Amino 4 P Chlorophenyl As a Versatile Synthetic Intermediate

Applications in the Construction of Fused Heterocyclic Systems (e.g., Pyrroles, Pyrazolopyrimidinones)

The inherent reactivity of the isoxazole (B147169) ring, particularly its susceptibility to ring-opening reactions, makes 5-amino-4-(p-chlorophenyl)isoxazole an excellent starting material for the synthesis of various fused heterocyclic systems. This transformation, often termed transannulation, allows for the conversion of the isoxazole core into different five- or six-membered heterocyclic rings.

Pyrrole Synthesis:

The conversion of isoxazoles to pyrroles is a well-documented synthetic strategy. rsc.org This process often involves the reductive cleavage of the N-O bond within the isoxazole ring, followed by rearrangement and cyclization. For instance, domino reactions of 5-alkoxyisoxazoles with activated methylene (B1212753) compounds like malononitrile, under iron(II) catalysis, can yield highly functionalized 5-amino-4-cyano-1H-pyrroles. rsc.org These pyrroles are, in turn, valuable intermediates for building fused systems such as pyrrolo[2,3-d]pyrimidines. While the specific substrate in these studies is not 5-amino-4-(p-chlorophenyl)isoxazole, the underlying principle of isoxazole-to-pyrrole transformation is a key application. The general approach involves reacting the aminopyrrole derivative with various reagents to construct the fused pyrimidine (B1678525) ring.

Pyrazolopyrimidinone Synthesis:

There is significant interest in pyrimidine-fused heterocycles due to their diverse biological activities. The 5-aminoisoxazole moiety serves as a key synthon for constructing such systems. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidines have been synthesized from substituted 2-aminopyrrole-3-carbonitriles. nih.gov The synthesis involves the reaction of a 2-amino-1-(substituted-phenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile with reagents like formic acid or carbon disulfide to yield the corresponding pyrrolo[2,3-d]pyrimidin-4-amine or pyrimidine-4(7H)-thione. nih.gov This highlights how a functionalized amino group adjacent to a cyano group on a heterocyclic core, which can be derived from isoxazole precursors, is a gateway to fused pyrimidinone systems.

| Precursor Type | Reagent(s) | Fused System | Reference |

| 5-Alkoxyisoxazole | Malononitrile, Fe(II) | 1H-Pyrrole | rsc.org |

| 2-Aminopyrrole-3-carbonitrile | Formic Acid | Pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |

| 2-Aminopyrrole-3-carbonitrile | Carbon Disulfide, Pyridine | Pyrrolo[2,3-d]pyrimidine-4-thione | nih.gov |

Development of Hybrid Molecules Incorporating Isoxazole Moieties (e.g., Triazole-Isoxazole Hybrids)

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to develop compounds with potentially enhanced activity or novel mechanisms of action. The isoxazole nucleus is an attractive component for such hybrids. mdpi.com

The synthesis of molecules combining the isoxazole and triazole rings has been successfully achieved. mdpi.com A general synthetic route involves the O-alkylation of a suitable phenolic precursor with propargyl bromide to introduce a terminal alkyne. This alkyne-containing intermediate can then undergo a 1,3-dipolar cycloaddition reaction with nitrile oxides to form the isoxazole ring, resulting in a hybrid molecule where the isoxazole and another heterocyclic motif (like a triazole) are joined by a linker. mdpi.com

In a specific example, new hybrid heterocyclic systems containing both a triazole and an isoxazole motif connected by a 2-methoxybenzoyl linker were synthesized. mdpi.com These reactions were reported to be highly regioselective and produced the desired hybrid molecules in good yields. mdpi.com This demonstrates the feasibility of using isoxazole precursors in click chemistry reactions to create complex hybrid molecules.

| Hybrid Type | Synthetic Strategy | Key Reaction | Reference |

| Triazole-Isoxazole | O-propargylation followed by 1,3-dipolar cycloaddition | 1,3-Dipolar Cycloaddition | mdpi.com |

Role as an Intermediate in Agrochemical and Specialty Chemical Synthesis

Isoxazole derivatives are recognized as important intermediates in the production of agrochemicals and other specialty chemicals. chemimpex.comnih.gov The specific structural features of compounds like 5-amino-4-(p-chlorophenyl)isoxazole can be modified to create molecules with desired properties for applications in crop protection and other areas. chemimpex.com

The isoxazole ring is a key pharmacophore in medicinal chemistry and is also a crucial component in many agrochemicals and pharmaceuticals. nih.govresearchgate.net Its presence allows for diverse chemical transformations, enabling the synthesis of compounds with tailored functionalities. chemimpex.com For example, 5-Amino-3-(4-chlorophenyl)isoxazole, a structural isomer of the title compound, is noted for its role as an intermediate in creating agrochemicals, including herbicides and pesticides. chemimpex.com The versatility of the isoxazole scaffold, combined with the influence of the chlorophenyl substituent, makes these compounds valuable starting points for industrial chemists developing new products. chemimpex.com

| Application Area | Role of Isoxazole Intermediate | Potential Products | Reference |

| Agrochemicals | Building block for active ingredients | Herbicides, Pesticides | chemimpex.com |

| Specialty Chemicals | Precursor for tailored molecules | Compounds with specific properties | chemimpex.com |

Concluding Perspectives and Future Research Trajectories in Isoxazole Chemistry

Challenges and Opportunities in the Rational Design of Isoxazole-Based Therapeutics

The rational design of isoxazole-based therapeutics is a field ripe with both challenges and significant opportunities. A primary challenge lies in achieving target selectivity. The isoxazole (B147169) core, while a potent pharmacophore, can interact with multiple biological targets, leading to potential off-target effects and toxicity. researchgate.net The development of computational models and a deeper understanding of the structural requirements for specific receptor interactions are crucial to overcoming this hurdle. nih.govmdpi.com

Another challenge is predicting and optimizing the pharmacokinetic properties of isoxazole derivatives. Issues such as metabolic stability, bioavailability, and clearance need to be addressed early in the drug design process. researchgate.net The inherent reactivity of the isoxazole ring under certain physiological conditions can also lead to metabolic liabilities. However, these challenges present opportunities for innovation. The use of structure-based drug design, guided by X-ray crystallography and molecular modeling, can facilitate the design of more selective and metabolically stable compounds. mdpi.comnih.gov

Furthermore, the modular nature of isoxazole synthesis allows for the creation of large and diverse chemical libraries. researchgate.netnih.gov This diversity provides a fertile ground for identifying novel hit compounds and for the systematic exploration of structure-activity relationships (SAR). The opportunity to fine-tune the electronic and steric properties of the isoxazole ring and its substituents enables chemists to rationally design molecules with improved potency and reduced side effects. ijpca.org The development of bivalent or multi-target inhibitors based on the isoxazole scaffold also represents a promising strategy, particularly for complex diseases like cancer. researchgate.netnih.gov

| Challenge in Rational Design | Opportunity for Innovation | Relevant Research Findings |

| Achieving target selectivity to minimize off-target effects. | Utilization of structure-based drug design and computational modeling to predict and enhance selectivity. nih.govmdpi.com | The design of selective TLR8 antagonists was guided by in silico modeling, leading to potent and selective compounds. nih.gov |

| Optimizing pharmacokinetic properties (metabolic stability, bioavailability). | Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and strategic chemical modifications. | In silico pharmacokinetic studies are increasingly used to predict the drug-likeness of newly synthesized compounds. nih.gov |

| Potential for metabolic instability of the isoxazole ring. | Introduction of specific substituents to block metabolic pathways or enhance stability. | Modifications to the isoxazole scaffold have been shown to improve metabolic stability in various therapeutic contexts. ijpca.org |

| Synthesizing diverse and complex isoxazole derivatives efficiently. | Development of novel, high-throughput synthetic methodologies to expand chemical space. researchgate.netnih.gov | Advances in synthetic chemistry have enabled the creation of extensive libraries of isoxazole derivatives for screening. researchgate.netnih.gov |

Emerging Methodologies for Enhanced Bioactivity, Selectivity, and Reduced Toxicity

To address the challenges in rational design, researchers are actively developing and employing emerging methodologies to create isoxazole-based therapeutics with improved profiles. These methods are geared towards enhancing biological activity, increasing selectivity for the intended target, and minimizing toxicity.

One of the key emerging areas is the application of "green chemistry" principles to isoxazole synthesis. rsc.orgelifesciences.org The use of environmentally benign solvents, catalysts, and reaction conditions not only reduces the environmental impact of chemical synthesis but can also lead to higher yields and purer products. nih.govnih.gov For instance, ultrasound-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of isoxazole derivatives. elifesciences.org

Furthermore, the development of novel catalytic systems is enabling more precise control over the regioselectivity and stereoselectivity of isoxazole synthesis. nih.gov This is critical for creating compounds with specific three-dimensional arrangements that can lead to enhanced binding affinity and selectivity for their biological targets. Transition metal-catalyzed cycloadditions are a prominent example of such advanced synthetic strategies. researchgate.net

In the realm of biological evaluation, high-throughput screening (HTS) and high-content screening (HCS) technologies are allowing for the rapid assessment of large libraries of isoxazole derivatives against a multitude of biological targets. This enables the early identification of promising lead compounds and provides a wealth of data for building robust structure-activity relationship models.

The integration of computational and experimental approaches is also a powerful emerging trend. In silico methods, such as molecular docking and molecular dynamics simulations, can predict the binding modes and affinities of isoxazole derivatives, thereby guiding synthetic efforts towards more promising candidates. nih.govacs.org This synergy between computational chemistry and traditional medicinal chemistry is accelerating the discovery and optimization of novel isoxazole-based drugs.

| Emerging Methodology | Impact on Isoxazole Therapeutics | Supporting Evidence |

| Green Synthetic Approaches (e.g., ultrasound, novel catalysts) | More efficient, environmentally friendly synthesis with potentially higher yields and purity. nih.govelifesciences.org | Ultrasound-assisted synthesis has been successfully applied to produce isoxazole scaffolds, reducing reaction times and energy consumption. elifesciences.org |

| Advanced Catalytic Systems (e.g., transition metals) | Precise control over regioselectivity and stereoselectivity, leading to more specific and potent compounds. researchgate.netnih.gov | Transition metal-catalyzed cycloadditions have been instrumental in the synthesis of complex isoxazole derivatives. researchgate.net |

| High-Throughput and High-Content Screening | Rapid identification of lead compounds and comprehensive SAR data generation. | These screening methods are standard in modern drug discovery for evaluating large chemical libraries. |